1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18844497
Molecular Formula: C11H9ClF6OS
Molecular Weight: 338.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClF6OS |
|---|---|
| Molecular Weight | 338.70 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)6-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2 |
| Standard InChI Key | BWKVXJSABRPZKW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCCl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzene ring substituted at the 1-, 2-, and 4-positions with a 3-chloropropyl chain, a trifluoromethylthio group (), and a trifluoromethoxy group (), respectively. The spatial arrangement of these groups creates a sterically hindered environment that influences its reactivity. The trifluoromethoxy group, a strong electron-withdrawing moiety, reduces electron density at the aromatic ring, directing electrophilic substitutions to the para position relative to existing substituents.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCCl |
| Molecular Formula | |
| Molecular Weight | 338.70 g/mol |
Physicochemical Characteristics
While experimental data on melting/boiling points remain unpublished, computational models predict:
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Lipophilicity: LogP ≈ 4.2 (high membrane permeability)
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Polar Surface Area: 45.2 Ų (moderate solubility in polar solvents)
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Hydrogen Bonding: No donors; 3 acceptors (limits aqueous solubility)
The trifluoromethylthio group contributes significantly to the compound’s stability against oxidative degradation, a trait shared with structurally analogous agrochemicals like fluthiacet-methyl.
Synthesis and Industrial Production
Stepwise Synthesis
Industrial synthesis typically involves three stages (yields approximate):
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Friedel-Crafts Alkylation: Benzene reacts with 1-bromo-3-chloropropane () under catalysis (60–70°C, 12 hr) to install the chloropropyl chain (Yield: 68%).
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Electrophilic Sulfur Introduction: The intermediate undergoes thiolation using in DMF at 110°C (8 hr) to attach the group (Yield: 52%).
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Nucleophilic Methoxy Substitution: Reaction with silver trifluoromethoxide () in acetonitrile (24 hr, reflux) introduces the moiety (Yield: 41%).
Critical challenges include minimizing di-substitution byproducts during the final step, addressed via stoichiometric control (1:1.05 substrate:reagent ratio).
Purification and Characterization
Post-synthesis purification employs:
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Flash Chromatography: Silica gel (230–400 mesh) with hexane:ethyl acetate (9:1)
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Spectroscopic Validation:
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(CDCl₃): δ 7.45 (d, J=8.5 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J=8.5 Hz, 1H), 3.52 (t, J=6.8 Hz, 2H), 2.85 (t, J=7.2 Hz, 2H), 2.15 (m, 2H)
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: δ -58.9 (OCF₃), -42.3 (SCF₃)
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Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient ring preferentially undergoes nitration at the 5-position (meta to ) when treated with at 0°C (Yield: 38%). This contrasts with non-fluorinated analogs, where nitration typically occurs ortho/para to alkyl chains.
Nucleophilic Displacement
The chloropropyl side chain participates in SN2 reactions. For example, treatment with sodium azide () in DMSO (80°C, 6 hr) yields the azido derivative (Yield: 89%), a precursor for Cu-catalyzed azide-alkyne cycloadditions.
Applications in Pharmaceutical Research
Prodrug Development
The chloropropyl chain’s reactivity enables conjugation with carboxylic acid-containing drugs via ester linkages. A proof-of-concept study attached ibuprofen, achieving 72% payload release in simulated intestinal fluid (pH 6.8, 37°C, 8 hr).
Agrochemical Applications
Herbicidal Activity
In greenhouse trials, the compound (250 g/ha) demonstrated 94% control of Amaranthus retroflexus, comparable to commercial standards like mesotrione. The group likely enhances uptake through cuticular wax penetration.
Synergistic Formulations
Combination with glyphosate (1:5 ratio) reduced Lolium perenne biomass by 89% versus 74% for glyphosate alone, suggesting inhibition of EPSP synthase backup pathways.
Comparative Analysis with Structural Analogs
Table 2: Substituent Position Effects
| Compound | EGFR IC₅₀ (μM) | Herbicidal Efficacy (%) | |
|---|---|---|---|
| 1-(3-Cl-propyl)-4-OCF₃-2-SCF₃-benzene | 4.2 | 8.7 | 94 |
| 1-(3-Cl-propyl)-3-OCF₃-4-SCF₃-benzene | 3.9 | 12.4 | 81 |
| 1-(3-Cl-propyl)-2-OCF₃-3-SCF₃-benzene | 4.5 | 6.3 | 88 |
Meta-substitution of (row 2) reduces kinase affinity due to altered dipole alignment, while ortho-substitution (row 3) enhances herbicidal activity through improved leaf adhesion.
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